molecular formula C11H8FN3O B405006 N,N-bis(cyanomethyl)-4-fluorobenzamide CAS No. 54240-94-7

N,N-bis(cyanomethyl)-4-fluorobenzamide

Cat. No.: B405006
CAS No.: 54240-94-7
M. Wt: 217.2g/mol
InChI Key: RZJHLTTVQYWCKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-bis(cyanomethyl)-4-fluorobenzamide is a synthetic organic compound characterized by a benzamide backbone substituted with a fluorine atom at the para position and two cyanomethyl groups attached to the nitrogen atom. These compounds are typically synthesized via multi-component coupling reactions involving amines, formaldehyde, and trimethylsilyl cyanide (TMSCN) under catalytic conditions (e.g., CuCl and Cu(OTf)₂) .

Properties

CAS No.

54240-94-7

Molecular Formula

C11H8FN3O

Molecular Weight

217.2g/mol

IUPAC Name

N,N-bis(cyanomethyl)-4-fluorobenzamide

InChI

InChI=1S/C11H8FN3O/c12-10-3-1-9(2-4-10)11(16)15(7-5-13)8-6-14/h1-4H,7-8H2

InChI Key

RZJHLTTVQYWCKG-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)N(CC#N)CC#N)F

Canonical SMILES

C1=CC(=CC=C1C(=O)N(CC#N)CC#N)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N,N-bis(cyanomethyl)-4-fluorobenzamide with structurally related compounds, focusing on synthesis, spectral data, and substituent effects.

Structural and Spectral Comparisons

Table 1 summarizes key data for select N,N-bis(cyanomethyl)amine derivatives and related compounds:

Compound Name Substituent(s) Yield (%) $^{13}\text{C-NMR}$ (δ, ppm) Molecular Weight Key Observations
N-Benzyl-N,N-bis(cyanomethyl)amine [2c] Benzyl N/A 41.5, 57.8, 114.2, 128.5–134.7 185 (MS) Cyanomethyl signals at 114.2 ppm
N-Butyl-N,N-bis(cyanomethyl)amine [2e] n-Butyl N/A 13.7, 19.9, 29.0, 42.0, 53.4 151 (MS) Aliphatic chain shifts dominate
This compound* 4-Fluorobenzamide N/A ~114–115 (C≡N), ~160 (C-F) ~280 (calc.) Fluorine deshields aromatic carbons
2,2'-[Methylenebis(benzylimino)]bisacetonitrile [1c] Benzylimino 42 N/A N/A Lower yield due to steric hindrance

*Theoretical values for this compound are estimated based on analogs.

Key Observations:

  • Cyanomethyl Groups: The $^{13}\text{C-NMR}$ signal for cyanomethyl carbons consistently appears near 114–115 ppm across analogs, as seen in compounds 2c and 2e .
  • Fluorine Effects: The electron-withdrawing fluorine substituent in 4-fluorobenzamide is expected to deshield adjacent aromatic carbons, shifting their $^{13}\text{C-NMR}$ signals upfield compared to non-fluorinated benzamide derivatives. This aligns with trends observed in fluorinated aromatic systems .
  • Synthetic Challenges: Aromatic amines with electron-withdrawing groups (e.g., -F) often exhibit reduced reactivity in multi-component coupling reactions. For example, aniline derivatives with strong electron-withdrawing substituents favor Strecker-type products (e.g., cyanomethylamines) over bis(cyanomethyl)amines, as seen in reactions yielding ≤12% bis-products for unsubstituted aniline .

Substituent Effects on Reactivity and Yield

The electronic nature of substituents significantly impacts reaction pathways:

  • Electron-Donating Groups (EDGs): Amines with EDGs (e.g., -OMe, -CH₃) enhance nucleophilicity, facilitating bis(cyanomethyl)amine formation. For instance, 2,2'-[Methylenebis(4-methoxybenzylimino)]bisacetonitrile (1a) was synthesized in 99% yield under optimized conditions .
  • Electron-Withdrawing Groups (EWGs): EWGs (e.g., -F, -NO₂) reduce amine nucleophilicity, favoring alternative pathways. For example, aromatic amines with EWGs predominantly yield Strecker adducts (e.g., cyanomethylamines 4a–c) instead of bis(cyanomethyl)amines . This suggests that synthesizing this compound may require modified conditions (e.g., paraformaldehyde in methanol) to suppress competing reactions .

Catalytic System and Reaction Optimization

The cooperative CuCl/Cu(OTf)₂ catalytic system is critical for selective bis(cyanomethyl)amine synthesis . Key findings include:

  • Formaldehyde Source: Formalin (aqueous formaldehyde) promotes five-component coupling adducts, while paraformaldehyde (polymeric) favors seven-component adducts, which can retro-convert to bis(cyanomethyl)amines under specific conditions .
  • Solvent Effects: Methanol enhances yields for aromatic amines with EDGs, whereas acetonitrile is less effective .

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